N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea
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Overview
Description
N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the cyano group and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and urea-based molecules. Examples include:
- N-(2-Chlorophenyl)-N-{2-[(3-cyanoquinolin-2-yl)amino]ethyl}urea
- N-(2-Chlorophenyl)-N-{2-[(6-methylquinolin-2-yl)amino]ethyl}urea
Uniqueness
N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is unique due to the specific combination of functional groups and the quinoline core structure. This uniqueness can result in distinct chemical properties and biological activities, making it valuable for various applications.
Properties
CAS No. |
606105-38-8 |
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Molecular Formula |
C20H18ClN5O |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]urea |
InChI |
InChI=1S/C20H18ClN5O/c1-13-6-7-17-14(10-13)11-15(12-22)19(25-17)24-8-9-26(20(23)27)18-5-3-2-4-16(18)21/h2-7,10-11H,8-9H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
GUYYFUOQHHNMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=CC=C3Cl)C(=O)N)C#N |
Origin of Product |
United States |
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